molecular formula C14H18N2O2 B3241876 Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate CAS No. 1488-15-9

Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate

Cat. No.: B3241876
CAS No.: 1488-15-9
M. Wt: 246.3 g/mol
InChI Key: SEJYFISUUHLFAB-UHFFFAOYSA-N
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Description

Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate is an organic compound with the molecular formula C14H18N2O2 and a molecular weight of 246.30 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate typically involves the reaction of ethyl bromoacetate with benzylamine, followed by the addition of acrylonitrile. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis and the development of new materials.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The compound’s cyano and ester groups play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[benzylamino]acetate
  • Ethyl 2-[benzyl(2-hydroxyethyl)amino]acetate
  • Ethyl 2-[benzyl(2-chloroethyl)amino]acetate

Uniqueness

Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate is unique due to its cyanoethyl group, which imparts distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

ethyl 2-[benzyl(2-cyanoethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-18-14(17)12-16(10-6-9-15)11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJYFISUUHLFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCC#N)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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